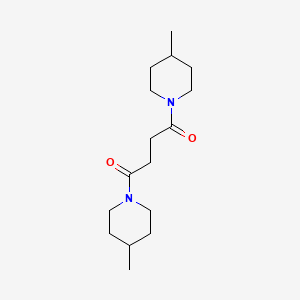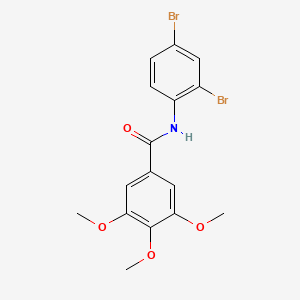![molecular formula C20H18ClFN2O2S2 B10970434 3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10970434.png)
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzothiophene core, a fluorine atom, and a cyclopropylcarbamoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Cyclopropylcarbamoyl Group: This is typically done through carbamoylation reactions using cyclopropyl isocyanate.
Final Coupling Reactions: The final product is obtained through coupling reactions that link the various fragments together under specific conditions, such as the use of palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a kinase inhibitor.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to act as a kinase inhibitor, blocking the activity of enzymes involved in signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Lenvatinib: A multi-kinase inhibitor used in the treatment of thyroid cancer.
Sorafenib: Another kinase inhibitor used for treating various cancers.
Uniqueness
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both a fluorine atom and a cyclopropylcarbamoyl group. These features may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
特性
分子式 |
C20H18ClFN2O2S2 |
|---|---|
分子量 |
437.0 g/mol |
IUPAC名 |
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H18ClFN2O2S2/c1-3-11-9(2)27-20(14(11)18(25)23-10-7-8-10)24-19(26)17-16(21)15-12(22)5-4-6-13(15)28-17/h4-6,10H,3,7-8H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
GWVRTFYZKZYFMX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=C1C(=O)NC2CC2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10970351.png)
![(2-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10970354.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10970356.png)
![2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10970361.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B10970362.png)

![1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10970390.png)
![3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10970397.png)

![N-(2-methoxyphenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970402.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B10970407.png)
![4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10970415.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10970416.png)
![2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10970418.png)
